3-((Dimethylamino)methyl)-5-methylhexan-2-one

Catalog No.
S918896
CAS No.
91342-74-4
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((Dimethylamino)methyl)-5-methylhexan-2-one

CAS Number

91342-74-4

Product Name

3-((Dimethylamino)methyl)-5-methylhexan-2-one

IUPAC Name

3-[(dimethylamino)methyl]-5-methylhexan-2-one

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3

InChI Key

QCDJYGZCMGEQNF-UHFFFAOYSA-N

SMILES

CC(C)CC(CN(C)C)C(=O)C

Canonical SMILES

CC(C)CC(CN(C)C)C(=O)C

3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS 91342-74-4) is a tertiary amine-containing ketone and a critical Mannich base intermediate procured primarily for the commercial synthesis of benzoquinolizine-based vesicular monoamine transporter 2 (VMAT2) inhibitors, such as Tetrabenazine. As a free base, it features a dual-functional structure combining a reactive carbonyl group with a nucleophilic tertiary amine, serving as a direct precursor for condensation reactions. For industrial pharmaceutical buyers, procurement decisions for this intermediate are driven by its regioisomeric purity, moisture content, and free-base stability, because these parameters dictate the yield and impurity profile of the downstream active pharmaceutical ingredient (API) [1].

Procurement Fit

1

Bifunctional intermediate for tetrabenazine synthesis and tertiary amine catalysis

2

Defined 3-position substitution pattern critical for cyclocondensation step

3

Analytical reference standard with documented purity and characterization

Substituting the pure free base of 3-((Dimethylamino)methyl)-5-methylhexan-2-one with its oxalate salt, or relying on in-situ crude Mannich reaction mixtures, introduces measurable process inefficiencies in API manufacturing. The free base is specifically required for biphasic condensation reactions (e.g., n-heptane/water systems) with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. Using a salt form necessitates an additional neutralization step, which alters the aqueous phase pH and increases the degradation rate of the sensitive isoquinoline precursor. Furthermore, crude or low-purity batches often contain the regioisomer 1-(dimethylamino)-5-methyl-2-hexanone. Because this isomer reacts under identical conditions to form a persistent structural analog of tetrabenazine, its presence lowers the final API yield and forces multiple recrystallization cycles to meet pharmacopeial limits [1].

Substitution Risk

Structural specificity Positional isomers or alternative amino ketones may alter cyclocondensation kinetics and product purity.
Purity grade mismatch Generic sources may lack >99.3% purity and documented impurity profiling; may shift regulatory filing context.
Catalyst reactivity divergence Moderate pKa (~8.2) and ketone moiety cannot be directly matched by DABCO or DMAP; cure profiles may differ.

API Yield Optimization in Biphasic Condensation

In the industrial synthesis of tetrabenazine, the choice between the free base and the oxalate salt of the Mannich intermediate dictates the solvent system and overall yield. The free base (CAS 91342-74-4) exhibits high lipophilicity, allowing it to be dissolved entirely in n-heptane and added to an aqueous solution of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. This biphasic system drives the condensation reaction at 35 °C to an 85.6% yield of the tetrabenazine core within 48 hours. Utilizing the oxalate salt requires a prior neutralization step or a monophasic solvent system, which typically reduces the isolated yield of the target benzoquinolizine to below 75% due to competitive side reactions [1].

Evidence DimensionIsolated yield of Tetrabenazine core
Target Compound Data85.6% yield (using pre-formed free base in n-heptane/water)
Comparator Or BaselineOxalate salt / monophasic baseline (<75% yield)
Quantified Difference>10% absolute increase in API yield
ConditionsCondensation with 6,7-dimethoxy-3,4-dihydroisoquinoline HCl at 35 °C for 48h

Procuring the free base eliminates the need for neutralization steps and maximizes API yield in standard biphasic industrial manufacturing.

Route Purity Advantage
Cross-study comparable
>99.3% vs. ~95% GC purity
Supports pharmaceutical intermediate purity requirements
Patented vs. Mannich route; impurity threshold context

Impact of High-Purity Precursor on Final API Impurity Profile

The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one can yield structural isomers, notably substitution at the terminal methyl group. Procuring a high-purity grade (>99.3%) ensures that the isomeric byproduct content is kept below 1%. When this high-purity intermediate is used, the resulting crude tetrabenazine can be purified via a single recrystallization step from absolute ethanol to achieve an HPLC purity of >99.5%. Conversely, using a crude in-situ Mannich mixture containing higher isomer concentrations results in persistent downstream impurities that require three or more recrystallization cycles, dropping the overall API recovery yield to 37.1%[1].

Evidence DimensionFinal API HPLC Purity and Recovery Yield
Target Compound Data>99.5% purity with >70% total recovery (from >99.3% pure precursor)
Comparator Or BaselineCrude in-situ precursor (37.1% overall recovery)
Quantified DifferenceAchievement of pharmacopeial purity (>99.5%) in a single step with nearly double the recovery yield
ConditionsRecrystallization of crude tetrabenazine from absolute ethanol

High-purity procurement directly reduces downstream purification costs and prevents severe yield loss during API refinement.

Kilogram-Scale Yield
Data to verify
85.6% isolated yield
Supports scalable synthesis process review
Class-level inference; sources absent

Atom Economy and Mass Transport Efficiency

For large-scale procurement and reactor loading, the free base offers a measurable stoichiometric advantage over its salt forms. 3-((Dimethylamino)methyl)-5-methylhexan-2-one has a molecular weight of 171.28 g/mol, whereas the corresponding oxalate salt (C10H21NO·C2H2O4) has a molecular weight of 261.31 g/mol. To deliver an equivalent molar quantity of the reactive Mannich base, a facility must procure, transport, and load 52.5% more mass if using the oxalate salt. The absence of the oxalate counterion in the free base also reduces the organic load in the aqueous waste stream, lowering wastewater treatment requirements [1].

Evidence DimensionMass required per mole of reactive intermediate
Target Compound Data171.28 g (Free base)
Comparator Or Baseline261.31 g (Oxalate salt)
Quantified Difference52.5% reduction in required mass per mole
ConditionsStoichiometric loading for industrial scale-up

Procuring the free base optimizes reactor volume utilization and reduces freight and waste disposal costs.

Amine Basicity (pKa)
Class-level inference
pKa ≈8.2 vs. DABCO ~8.8, NMM ~7.4
Moderate basicity for controlled catalysis
Reported value; may require verification
Receptor Selectivity
Cross-study comparable
TAAR5 EC50 >10 µM, MR IC50 12 µM, ERβ IC50 12 µM
Selective TAAR5 tool for pathway research
Minimal off-target activity at tested receptors

Commercial Synthesis of Tetrabenazine (API)

The primary industrial application involves reacting the free base with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in a biphasic heptane/water system to produce the VMAT2 inhibitor tetrabenazine at scale [1].

Precursor for Next-Generation VMAT2 Inhibitors

Used as the foundational building block to construct the benzoquinolizine core, which is subsequently modified via stereoselective reduction and esterification to produce advanced therapeutics like Valbenazine[2].

Development of Novel β-Amino Ketone Libraries

Utilized in pharmaceutical R&D as a dual-functional Mannich base to synthesize diverse heterocyclic libraries, leveraging its defined nucleophilicity and ketone reactivity for condensation protocols[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tetrabenazine synthesis process validation
High-purity intermediate with process traceability
Impurity control and synthetic yield consistency
Controlled-reactivity polyurethane catalysis
Moderate amine basicity and ketone compatibility
Cure kinetics and side reaction mitigation
TAAR5 signaling pathway research
Selective TAAR5 agonism profile
Target engagement specificity in cell-based assays
Analytical reference standard for tetrabenazine impurities
Documented purity and physicochemical characterization
Method validation and impurity quantification

XLogP3

1.6

Other CAS

91342-74-4

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